(3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone
Overview
Description
(3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone is a chemical compound with the molecular formula C₁₂H₂₁FN₂O and a molecular weight of 228.31 g/mol . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with a variety of targets in the body. For instance, some piperidine derivatives have been found to inhibit anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
The exact mode of action can vary depending on the specific piperidine derivative and its target. In general, these compounds can bind to their targets and modulate their activity, leading to changes in cellular function .
Biochemical Pathways
Piperidine derivatives can affect various biochemical pathways depending on their specific targets. For example, inhibition of kinases like ALK and ROS1 can impact signal transduction pathways involved in cell growth and survival .
Result of Action
The cellular effects of piperidine derivatives can include changes in cell growth, survival, and function, depending on the specific targets and pathways affected .
Preparation Methods
The synthesis of (3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone involves several steps, typically starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of specific solvents and catalysts .
Chemical Reactions Analysis
(3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
(3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone has several applications in scientific research:
Comparison with Similar Compounds
(3-(Fluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with anticancer and anti-inflammatory effects.
Matrine: Exhibits antiproliferative and antimetastatic effects on various cancers.
The uniqueness of this compound lies in its specific fluoromethyl group, which can enhance its biological activity and selectivity compared to other piperidine derivatives .
Properties
IUPAC Name |
[3-(fluoromethyl)piperidin-1-yl]-piperidin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O/c13-8-10-4-3-7-15(9-10)12(16)11-5-1-2-6-14-11/h10-11,14H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSFQXQQHDGOCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N2CCCC(C2)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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